2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid
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Overview
Description
2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid is an organic compound with the molecular formula C12H21NO7. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized in organic chemistry to protect amine functionalities during synthetic procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:
O-(carboxymethyl)hydroxylamine+Boc2O→2-[(1-[(tert-butoxy)carbonyl]amino-2-methylpropan-2-yl)oxy]acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can be modified through such processes.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid is used extensively in scientific research, particularly in:
Peptide Synthesis: The Boc group is a common protecting group for amines in peptide synthesis, allowing for selective deprotection and subsequent coupling reactions.
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Mechanism of Action
The mechanism by which 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid exerts its effects is primarily through its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthetic procedures. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.
Comparison with Similar Compounds
Similar Compounds
2-[(tert-Butoxycarbonyl)amino]acetic acid: Similar in structure but lacks the additional methylpropan-2-yl group.
N-Boc-glycine: Another Boc-protected amino acid, commonly used in peptide synthesis.
N-Boc-alanine: Similar to N-Boc-glycine but with an additional methyl group on the alpha carbon.
Uniqueness
2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid is unique due to its specific structure, which provides steric hindrance and stability during synthetic procedures. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amine groups are crucial.
Properties
CAS No. |
2352787-49-4 |
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Molecular Formula |
C11H21NO5 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7-11(4,5)16-6-8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) |
InChI Key |
FYIDZYKXBGMEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)OCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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